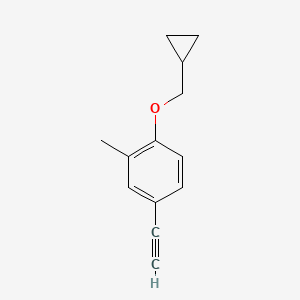

1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene

Description

1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene (CAS: 2228932-03-2) is an aromatic ether derivative featuring a cyclopropylmethoxy group at position 1, an ethynyl group at position 4, and a methyl substituent at position 2 of the benzene ring. Its molecular formula is C₁₂H₁₂O, with a molecular weight of 172.2270 g/mol.

Key structural attributes include:

- Ethynyl group: A linear alkyne moiety that enables participation in click chemistry (e.g., Huisgen cycloaddition) or catalytic coupling reactions.

- Methyl group: Enhances lipophilicity and may stabilize the aromatic ring via hyperconjugation.

Current safety data indicate acute toxicity (Category 4 for oral, dermal, and inhalation exposure), though chronic toxicity and ecological impacts remain unstudied .

Properties

IUPAC Name |

1-(cyclopropylmethoxy)-4-ethynyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-3-11-6-7-13(10(2)8-11)14-9-12-4-5-12/h1,6-8,12H,4-5,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTYKUHLZKZQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:

Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable benzene derivative under acidic conditions to form the cyclopropylmethoxy group.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the benzene derivative in the presence of a palladium catalyst.

Methylation: The final step involves the methylation of the benzene ring using a methylating agent such as methyl iodide in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acids.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst

Electrophiles: Halogens, nitro groups, sulfonic acids

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. The ethynyl group can participate in cycloaddition reactions, while the cyclopropylmethoxy group can undergo ring-opening reactions under specific conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-cyclopropylmethoxy-4-ethynyl-2-methylbenzene, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene | 1: Cyclopropylmethoxy, 4: Ethynyl, 2: Methyl | Ether, Alkyne, Alkyl | C₁₂H₁₂O | 172.2270 |

| 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene | 1: Isopropyl, 4: Methyl, 2: 4-Nitrobenzyloxy | Ether, Nitro, Alkyl | C₁₇H₁₇NO₃ | ~283.33 (estimated) |

| 4,4'-Dimethoxystilbene | 4: Methoxy (both benzene rings), Ethenyl bridge | Stilbene, Methoxy | C₁₆H₁₆O₂ | 240.29 |

| 1-Ethyl-4-methylbenzene | 1: Ethyl, 4: Methyl | Alkyl | C₉H₁₂ | 120.19 |

Key Observations:

Reactivity :

- The ethynyl group in 1-cyclopropylmethoxy-4-ethynyl-2-methylbenzene provides distinct reactivity for cross-coupling or cycloaddition reactions, unlike the nitro group in 1-isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene, which is electron-withdrawing and redox-active .

- The stilbene backbone in 4,4'-dimethoxystilbene allows for photoisomerization, a property absent in the target compound .

Physicochemical Properties: Lipophilicity: The cyclopropylmethoxy and methyl groups in the target compound likely increase lipophilicity compared to simpler alkylbenzenes like 1-ethyl-4-methylbenzene . Thermal Stability: The target compound is stable under normal conditions but decomposes upon exposure to strong acids, bases, or oxidizers, emitting toxic fumes . In contrast, nitro-substituted analogs (e.g., 1-isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene) may exhibit higher sensitivity to thermal or shock-induced decomposition .

Toxicity and Handling :

- The target compound requires stringent personal protective equipment (PPE), including respiratory protection (e.g., NIOSH-approved P95 masks) and chemical-resistant gloves, due to its acute toxicity . Similar precautions apply to nitro-substituted compounds, which may release hazardous nitrogen oxides upon decomposition .

- Simpler alkylbenzenes (e.g., 1-ethyl-4-methylbenzene) have well-documented safety profiles and lower toxicity risks .

Research Findings and Data Gaps

Ecological Data: No studies on biodegradability, bioaccumulation, or soil mobility are available for 1-cyclopropylmethoxy-4-ethynyl-2-methylbenzene, limiting environmental risk assessments .

Thermodynamic Properties :

- Critical parameters (e.g., logP, boiling point) remain uncharacterized, unlike simpler alkylbenzenes, which have well-established datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.